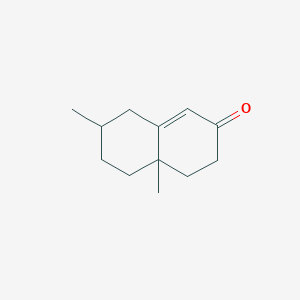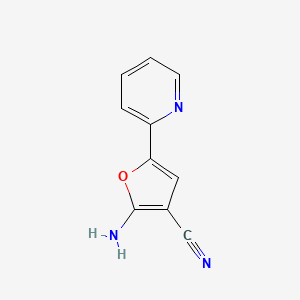
4-(acridin-9-yl)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acridin-9-yl)-N,N-diethylaniline is a compound that belongs to the class of acridine derivatives.
Preparation Methods
The synthesis of 4-(acridin-9-yl)-N,N-diethylaniline typically involves the reaction of 9-aminoacridine with diethylamine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine. The reaction is carried out at a low temperature, usually around 0°C, to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(acridin-9-yl)-N,N-diethylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(acridin-9-yl)-N,N-diethylaniline has been studied for its potential applications in several scientific fields. In chemistry, it is used as a precursor for the synthesis of other acridine derivatives. In biology and medicine, it has shown promise as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes . Additionally, it has been explored for its antimicrobial and antiviral properties . In industry, acridine derivatives like this compound are used as dyes and fluorescent materials for visualization of biomolecules .
Mechanism of Action
The mechanism of action of 4-(acridin-9-yl)-N,N-diethylaniline involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA and inhibit topoisomerase makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
4-(acridin-9-yl)-N,N-diethylaniline can be compared with other acridine derivatives such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide and N-(acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications
Properties
CAS No. |
6266-90-6 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-acridin-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C23H22N2/c1-3-25(4-2)18-15-13-17(14-16-18)23-19-9-5-7-11-21(19)24-22-12-8-6-10-20(22)23/h5-16H,3-4H2,1-2H3 |
InChI Key |
FPERIPSRXFQOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)









![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)

